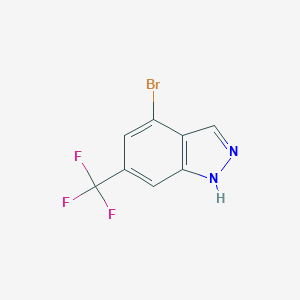

4-Bromo-6-(trifluoromethyl)-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

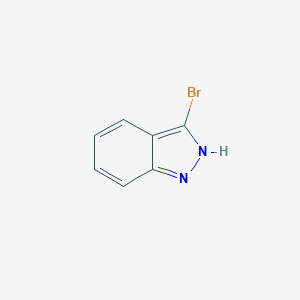

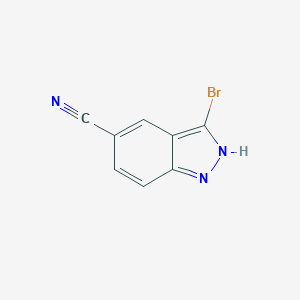

4-Bromo-6-(trifluoromethyl)-1H-indazole, also known as BTMIND, is a heterocyclic compound that has been studied for its potential applications in the medical and scientific fields. BTMIND is a brominated indazole derivative, and is characterized by its high solubility in organic solvents and its low melting point. It has been studied for its potential to act as a molecular scaffold for drug design and as a tool for synthesis. BTMIND is also known for its ability to bind to proteins and its potential to be used in the development of new drugs.

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

The structural analysis of fluorinated indazoles, including those similar to 4-Bromo-6-(trifluoromethyl)-1H-indazole, has been a subject of interest in scientific research. Studies have focused on understanding the effects of substituting hydrogen atoms with fluorine on the supramolecular structure of NH-indazoles. X-ray crystallography and magnetic resonance spectroscopy have been employed to determine the structures of various NH-indazoles, revealing that such compounds are 1H-tautomers and exhibit unique crystallization behaviors, such as forming hydrogen-bonded dimers or catemers. These findings provide insights into the supramolecular interactions and potential applications of fluorinated indazoles in materials science and pharmaceuticals (Teichert et al., 2007).

Corrosion Inhibition

Fluorinated indazoles have been investigated for their potential as corrosion inhibitors. For instance, triazole Schiff bases, which are structurally related to indazoles, have demonstrated effectiveness in protecting mild steel from corrosion in acidic media. The performance of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes corrosion. This application is particularly relevant in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal structures and equipment (Chaitra et al., 2015).

Novel Synthetic Routes and Building Blocks

Research has also been directed towards developing efficient synthetic routes for producing indazole derivatives, including those similar to this compound. Novel indazole scaffolds have been synthesized, serving as potent building blocks for further chemical transformations. These developments enable the creation of a diverse array of indazole-based compounds, expanding the toolkit available for drug discovery and materials science (Cottyn et al., 2007).

Antimicrobial Applications

Indazole derivatives have shown promise in antimicrobial applications, with some compounds exhibiting significant activity against various bacterial and fungal strains. The antimicrobial efficacy of these compounds underscores their potential in developing new treatments for infectious diseases. This application is of particular importance in the context of rising antibiotic resistance, highlighting the need for novel antimicrobials (Yakaiah et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that indazole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .

Mode of Action

It’s known that indazole derivatives participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

In the context of sm coupling reactions, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

It’s known that indazole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

4-bromo-6-(trifluoromethyl)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-1-4(8(10,11)12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUCLQINUHVRJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646643 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-95-9 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)